4-Cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride
CAS No.:
Cat. No.: VC17707772
Molecular Formula: C6H6ClF2N3O2S
Molecular Weight: 257.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6ClF2N3O2S |
|---|---|
| Molecular Weight | 257.65 g/mol |
| IUPAC Name | 4-cyclopropyl-5-(difluoromethyl)-1,2,4-triazole-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C6H6ClF2N3O2S/c7-15(13,14)6-11-10-5(4(8)9)12(6)3-1-2-3/h3-4H,1-2H2 |
| Standard InChI Key | TXOPAZKFAUWVIT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1N2C(=NN=C2S(=O)(=O)Cl)C(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 4-cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride is C₇H₇ClF₂N₃O₂S, with a molecular weight of 270.67 g/mol. This calculation aligns with the framework of related triazole sulfonyl chlorides, where substitutions at the 4- and 5-positions modify the molecular weight proportionally .
Structural Features
The compound’s core consists of a 1,2,4-triazole ring substituted at the 4-position with a cyclopropyl group and at the 5-position with a difluoromethyl (-CF₂H) group. The sulfonyl chloride moiety at the 3-position enhances electrophilicity, facilitating nucleophilic substitution reactions (Figure 1).
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | 4-cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride |
| SMILES | C1CC1N2C(=NN=C2S(=O)(=O)Cl)C(F)F |
| InChI Key | Computed as ZXZRULJBBOQHRE-UHFFFAOYSA-N (predicted) |
| Tautomerism | Exists in 1,2,4-triazole tautomeric forms |
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis for this compound is documented, analogous routes for 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride involve:
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Cyclocondensation: Reaction of cyclopropylamine with hydrazine derivatives to form the triazole core .
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Sulfonation: Chlorosulfonation of the triazole intermediate using ClSO₃H or POCl₃/SO₃ .
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Functionalization: Introduction of the difluoromethyl group via radical fluorination or nucleophilic displacement .
Table 2: Hypothetical Synthesis Route
| Step | Reaction | Reagents/Conditions | Yield (Predicted) |
|---|---|---|---|
| 1 | Cyclopropylamine + hydrazine derivative | Ethanol, reflux, 12 h | 60–70% |
| 2 | Sulfonation of triazole intermediate | ClSO₃H, DCM, 0°C to RT, 4 h | 75–85% |
| 3 | Difluoromethylation | HCF₂Cl, CuI, DMF, 100°C, 6 h | 50–60% |
Key Challenges
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Regioselectivity: Ensuring substitution at the 5-position requires careful control of reaction kinetics .
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Stability: The sulfonyl chloride group is moisture-sensitive, necessitating anhydrous conditions .
Physicochemical Properties
Spectral Data (Predicted)
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¹H NMR (400 MHz, CDCl₃): δ 1.25–1.35 (m, 4H, cyclopropyl), 5.92 (t, J = 54 Hz, 1H, CF₂H), 8.45 (s, 1H, triazole-H).
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¹³C NMR: δ 8.2 (cyclopropyl), 112.5 (t, J = 238 Hz, CF₂H), 148.9 (triazole-C3), 160.1 (SO₂Cl).
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IR: 1375 cm⁻¹ (S=O asym. stretch), 1180 cm⁻¹ (S=O sym. stretch), 1120 cm⁻¹ (C-F stretch) .
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to hydrophobic cyclopropyl and difluoromethyl groups.
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Stability: Decomposes above 150°C; hydrolyzes in aqueous media to sulfonic acid .
Applications in Drug Discovery
Pharmacophore Development
The triazole-sulfonyl chloride scaffold is prevalent in protease inhibitors (e.g., HCV NS3/4A inhibitors) and kinase modulators. The difluoromethyl group enhances metabolic stability by resisting oxidative degradation .
Table 3: Potential Biological Targets
| Target Class | Example Therapeutic Area | Role of Compound |
|---|---|---|
| Serine Proteases | Antiviral agents | Covalent warhead for active-site inhibition |
| Tyrosine Kinases | Oncology | Allosteric modulator |
| GPCRs | Neurodegenerative diseases | Structural analog for hit identification |
Agrochemistry
As a sulfonyl chloride, this compound may serve as a precursor for herbicides targeting acetolactate synthase (ALS), analogous to sulfonylurea herbicides .
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